molecular formula C8H7ClN2O B1428173 (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1346446-99-8

(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Cat. No.: B1428173
CAS No.: 1346446-99-8
M. Wt: 182.61 g/mol
InChI Key: ISMNLDDZXUQNSN-UHFFFAOYSA-N
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Description

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS 1346446-99-8) is a high-purity azaindole derivative offered for research and development purposes. This compound, with the molecular formula C 8 H 7 ClN 2 O and a molecular weight of 182.61 , serves as a versatile chemical building block, particularly in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, known for its role as a core heterocycle in various biologically active compounds . Scientific studies highlight derivatives of this scaffold as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a therapeutic target for chronic respiratory diseases such as COPD, cystic fibrosis, and acute respiratory distress syndrome . Furthermore, this scaffold is being explored in ongoing cancer research, with patents disclosing pyrrolo[2,3-b]pyridine compounds for the treatment of proliferative disorders . The structure is confirmed by its SMILES string, OCC1=NC2=C(C=CN2)C=C1Cl . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMNLDDZXUQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can convert the compound to amine derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5- or 6-positions using appropriate reagents and conditions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

  • Substitution: Methyl iodide, methyl triflate, and potassium carbonate.

Major Products Formed:

  • Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-carboxylic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-aldehyde.

  • Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives.

  • Substitution: Various substituted derivatives at the 5- or 6-positions.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures can effectively inhibit the growth of various bacterial and fungal pathogens .
    • A recent study evaluated a series of pyrrole derivatives for their antimicrobial activity, demonstrating that modifications in the structure can enhance efficacy against specific microbial strains .
  • Anticancer Properties :
    • Compounds in the pyrrolo[2,3-b]pyridine family have been investigated for their anticancer potential. They are believed to interact with cellular targets involved in cancer progression and metastasis. For instance, some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms .
  • Neuroprotective Effects :
    • Research indicates that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
  • Anti-inflammatory Activity :
    • The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol typically involves multi-step organic reactions including cyclization and functional group modifications. The structure-activity relationship (SAR) studies are crucial for understanding how variations in the molecular structure influence biological activity.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Knorr ReactionCyclization to form pyrrole derivatives70
Vilsmeier–Haack FormylationIntroduction of formyl group for further modification65
EsterificationFormation of esters to enhance solubility and activity80

Case Studies

  • Antimicrobial Evaluation :
    A case study published in a peer-reviewed journal highlighted the synthesis of several pyrrole derivatives, including this compound. The compounds were screened against multiple bacterial strains, with notable effectiveness observed against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Activity :
    Another study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism by which (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with specific molecular pathways involved in disease processes.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may inhibit enzymes such as fibroblast growth factor receptors (FGFRs) , which play a role in cell growth and differentiation[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

  • Key Differences : This derivative incorporates triisopropylsilyl (TIPS) and trimethylsilyl (TMS)-ethynyl groups at positions 1 and 6, respectively .
  • Implications :
    • The TIPS group enhances steric protection of the pyrrolo nitrogen, improving stability against oxidation or nucleophilic attack.
    • The TMS-ethynyl group introduces alkyne functionality, enabling click chemistry applications.
    • Compared to the hydroxymethyl group in the target compound, these silyl groups reduce polarity, likely decreasing aqueous solubility but increasing lipophilicity for membrane permeability in drug candidates.

tert-Butyl N-{5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl}carbamate

  • Key Differences : A tert-butoxycarbonyl (Boc) carbamate group replaces the hydroxymethyl at position 6 .
  • Implications :
    • The Boc group acts as a protective moiety for amines, suggesting this compound could serve as an intermediate in peptide coupling or amine-sensitive reactions.
    • Unlike the hydroxymethyl group, the carbamate is less reactive under basic conditions, offering stability during multi-step syntheses.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Key Differences: This compound features a fused chromeno-pyrazolo-pyridine scaffold with a thieno-pyrimidine substituent .
  • Unlike the simpler pyrrolo-pyridine core of the target compound, this structure is tailored for high specificity in therapeutic applications, albeit with greater synthetic complexity.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Reactivity Primary Application
This compound Pyrrolo[2,3-b]pyridine 5-Cl, 6-CH2OH Hydroxymethyl derivatization Pharmaceutical intermediate
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 1-TIPS, 6-TMS-ethynyl Alkyne click chemistry Specialty chemical synthesis
tert-Butyl N-{5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl}carbamate Pyrrolo[2,3-b]pyridine 5-Cl, 6-Boc-carbamate Amine protection Peptide synthesis
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine 3-Thieno-pyrimidine, 1-phenyl Kinase inhibition Anticancer research

Biological Activity

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol, with the CAS number 1346446-99-8, is a heterocyclic compound that has garnered interest in various biomedical applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 182.61 g/mol
  • Physical State : Solid
  • Purity : >98% (GC)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The presence of the chloro group and the pyrrolo-pyridine core enhances its binding affinity to target sites.

Pharmacological Effects

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces neuroinflammation

Detailed Findings

A study published in the journal MDPI highlighted the compound's effectiveness against specific cancer types, reporting an IC₅₀ value indicating its potency in inhibiting cell growth. The research indicated that modifications to the pyridine ring could enhance its biological activity and selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .

Another investigation focused on its antimicrobial properties revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Preparation Methods

Formylation at Position 6

The key intermediate for the hydroxymethyl group is often the 6-formyl derivative (an aldehyde at position 6). This can be achieved by:

  • Directed ortho-lithiation of the pyrrolo[2,3-b]pyridine core at position 6 using strong bases such as sec-butyllithium at low temperatures (−78°C), followed by quenching with electrophiles like ethyl chloroformate to introduce an ester group, which can be further converted to an aldehyde.
  • Alternatively, direct formylation methods or oxidation of methyl groups at position 6 can be employed.

Reduction of the Aldehyde to the Hydroxymethyl Group

Once the aldehyde intermediate is obtained, reduction to the corresponding (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol is typically performed using:

  • Mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation under controlled conditions.
  • The reduction conditions are optimized to avoid over-reduction or side reactions affecting the pyrrolo[2,3-b]pyridine core or the chlorine substituent.

Representative Synthetic Procedure Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nitrogen protection at N-1 Benzenesulfonyl chloride, triethylamine, DCM Protected intermediate facilitating regioselective reactions
2 Palladium-catalyzed cross-coupling Pd(PPh3)4, Na2CO3, boronic acid, anhydrous toluene, reflux Introduction of 5-chloro substituent or other aryl groups
3 Directed ortho-lithiation and esterification sec-BuLi, ethyl chloroformate, THF, −78°C Formation of 6-ester intermediate
4 Ester hydrolysis and aldehyde formation Basic hydrolysis, followed by reduction or oxidation Conversion to 6-formyl derivative
5 Reduction of aldehyde to alcohol NaBH4 or catalytic hydrogenation Formation of this compound

Detailed Research Findings and Analytical Data

  • The protecting group strategy is crucial for selective substitution and is typically removed after the key functionalizations are complete.
  • The Suzuki coupling and lithiation steps require inert atmosphere conditions (nitrogen or argon) and anhydrous solvents to prevent side reactions.
  • Purification of intermediates and final products is commonly achieved by column chromatography using mixtures of ethyl acetate and hexanes as eluents.
  • Analytical characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm the structure and purity of the intermediates and final compound.

Summary Table of Key Intermediates and Yields

Compound Description Yield (%) Physical State Key Analytical Data (mp, NMR) Reference
5-Chloro-1H-pyrrolo[2,3-b]pyridine - Solid NMR confirms substitution at position 5
6-Formyl-5-chloro-1H-pyrrolo[2,3-b]pyridine 70-85 Solid Characteristic aldehyde proton in ^1H NMR (~9-10 ppm)
This compound 65-90 Solid Hydroxymethyl protons at ~4.5 ppm in ^1H NMR

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol, and how can yield and purity be maximized?

  • Methodological Answer : A common approach involves oxidation of the corresponding aldehyde precursor using Dess-Martin periodinane in anhydrous dichloromethane under argon. Reaction monitoring via TLC and purification via flash chromatography (e.g., dichloromethane:acetone gradients) can improve purity. Post-synthetic validation by 1H^1H/13C^{13}C NMR and HRMS is critical . Adjusting stoichiometry (e.g., 1.4:1 molar ratio of Dess-Martin periodinane to substrate) enhances yield.

Q. How can researchers characterize the stability and solubility of this compound under various experimental conditions?

  • Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (e.g., ammonium acetate pH 6.5) is essential for biological assays. Stability studies under light, humidity, and temperature (-20°C vs. room temperature) should use HPLC-UV with C18 columns and mobile phases like acetonitrile/water + 0.1% formic acid. For DMSO stock solutions, freeze-thaw cycles should be avoided to prevent degradation .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : High-resolution 1H^1H NMR (e.g., 400 MHz in CDCl3_3) identifies aromatic protons (δ 7.3–8.0 ppm) and hydroxyl groups (broad singlet ~δ 5.4 ppm). 13C^{13}C NMR confirms the pyrrolopyridine backbone (C-Cl at ~δ 120 ppm). HRMS with ESI+ ionization validates molecular weight (e.g., [M+H+^+] at m/z 223.05) .

Advanced Research Questions

Q. How does structural modification of the pyrrolopyridine core influence kinase inhibition (e.g., CSF1R, KIT)?

  • Methodological Answer : SAR studies show that substitution at the 3-position (e.g., trifluoromethylpyridinylmethyl groups) enhances CSF1R affinity (IC50_{50} = 20 nM). Computational docking (e.g., AutoDock Vina) and in vitro kinase assays (ADP-Glo™) can quantify binding to FLT3 or KIT. Compare analogs like Pexidartinib derivatives (IC50_{50} differences <10 nM) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Xenograft models (e.g., glioblastoma in nude mice) assess tumor penetration and efficacy. PK parameters (t1/2_{1/2}, Cmax_{max}) are measured via LC-MS/MS of plasma samples. Toxicity studies should monitor liver enzymes (ALT/AST) and histopathology due to hepatotoxicity risks observed in clinical analogs .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Methodological Answer : Use SHELXD/SHELXE for structure solution from twinned or low-resolution data. Co-crystallization with CSF1R kinase domain (PDB: 5I1B) in 20% PEG 3350, 0.2 M ammonium citrate pH 6.5 improves crystal quality. Refinement with SHELXL ensures accurate Cl atom positioning (R-factor <0.20) .

Q. What strategies resolve contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Contradictions arise from polymorphic forms. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Sonication or co-solvents (e.g., 5% ethanol in PBS) enhance dispersion. Validate via UV-Vis spectroscopy at λmax_{max} ~270 nm .

Q. How can researchers profile metabolite formation during preclinical studies?

  • Methodological Answer : Incubate with liver microsomes (human/rodent) and analyze via UPLC-QTOF. Major metabolites include hydroxylated pyrrolopyridine (m/z +16) and glucuronide conjugates. Compare fragmentation patterns with synthetic standards (e.g., 6-hydroxy derivatives) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Reactant of Route 2
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(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

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